molecular formula C13H16F3N3O B2541776 N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide CAS No. 1258652-68-4

N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide

Cat. No.: B2541776
CAS No.: 1258652-68-4
M. Wt: 287.286
InChI Key: KAIGQLRWERUMAE-UHFFFAOYSA-N
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Description

N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide is a useful research compound. Its molecular formula is C13H16F3N3O and its molecular weight is 287.286. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization and Radioligand Development

Compounds with structural similarities to N-allyl-2-(3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl)acetamide have been explored for their pharmacological significance. For instance, the development of [3H]-MRE 2029-F20 as a selective antagonist radioligand for the human A2B adenosine receptors showcases the compound's potential in receptor characterization and drug discovery processes (Baraldi et al., 2004). This research highlights the use of structurally similar compounds in the development of tools for pharmacological studies.

Synthetic Chemistry and Material Science

The synthesis and structural characterization of compounds bearing resemblance to this compound contribute to the understanding of their chemical properties and potential applications in material science. For example, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides demonstrate the generation of 3-D arrays through various intermolecular interactions (Boechat et al., 2011), pointing towards their application in the development of novel materials with specific structural features.

Anticancer and Antimicrobial Activities

Derivatives of acetamide, including those structurally related to this compound, have been explored for their biological activities. Research into acetamide derivatives has shown potential analgesic (Kaplancıklı et al., 2012) and anticancer activities (Evren et al., 2019), suggesting the therapeutic potential of these compounds. These studies contribute to the ongoing research aimed at developing new therapeutic agents.

Novel Syntheses and Ligand Protein Interactions

The exploration of novel synthetic routes and the study of ligand-protein interactions represent another area of application. Studies on bioactive benzothiazolinone acetamide analogs (Mary et al., 2020) provide insights into their potential use in drug design and development. These compounds' photovoltaic efficiency modeling and ligand protein interactions highlight the diverse applications of acetamide derivatives in scientific research.

Safety and Hazards

When handling this compound, avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Properties

IUPAC Name

N-prop-2-enyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-2-7-17-11(20)8-19-10-6-4-3-5-9(10)12(18-19)13(14,15)16/h2H,1,3-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIGQLRWERUMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C2=C(CCCC2)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.